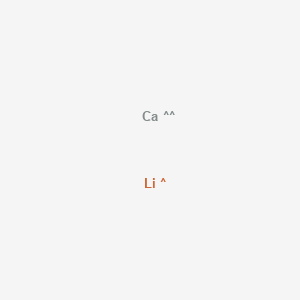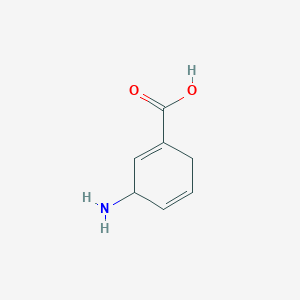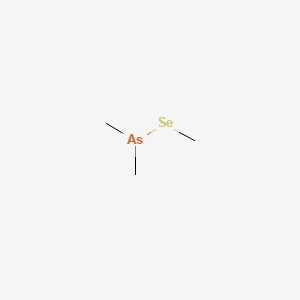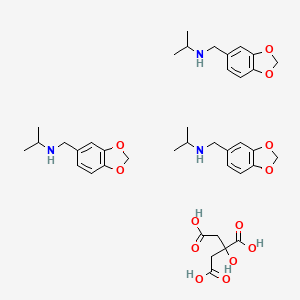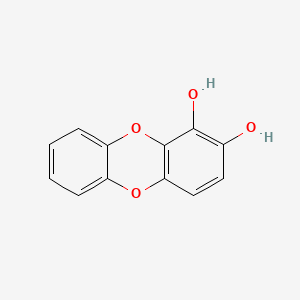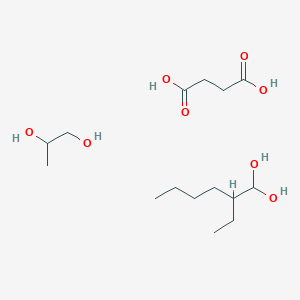
Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol is a complex organic compound that combines the properties of butanedioic acid, 2-ethylhexane-1,1-diol, and propane-1,2-diol. Each of these components contributes unique chemical characteristics, making the compound versatile in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol involves multiple steps:
Butanedioic Acid: Typically synthesized through the catalytic hydrogenation of maleic acid or maleic anhydride.
2-Ethylhexane-1,1-diol: Produced via the hydroformylation of 1-octene followed by hydrogenation.
Propane-1,2-diol: Commonly synthesized by the hydration of propylene oxide.
Industrial Production Methods
Industrial production often involves large-scale chemical reactors where these reactions are carried out under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are optimized for each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups in butanedioic acid.
Substitution: The hydroxyl groups in 2-ethylhexane-1,1-diol and propane-1,2-diol can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of alcohols.
Substitution: Can produce ethers or esters depending on the substituent.
Applications De Recherche Scientifique
Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of resins, plasticizers, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through various molecular interactions:
Molecular Targets: Interacts with enzymes and receptors in biological systems.
Pathways Involved: Participates in metabolic pathways, influencing processes such as energy production and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic Acid:
2-Ethylhexane-1,1-diol: Similar to other diols like ethylene glycol but with a longer carbon chain.
Propane-1,2-diol:
Uniqueness
The combination of butanedioic acid, 2-ethylhexane-1,1-diol, and propane-1,2-diol in a single compound provides a unique set of properties that can be tailored for specific applications, making it more versatile than its individual components.
Propriétés
Formule moléculaire |
C15H32O8 |
|---|---|
Poids moléculaire |
340.41 g/mol |
Nom IUPAC |
butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol |
InChI |
InChI=1S/C8H18O2.C4H6O4.C3H8O2/c1-3-5-6-7(4-2)8(9)10;5-3(6)1-2-4(7)8;1-3(5)2-4/h7-10H,3-6H2,1-2H3;1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3 |
Clé InChI |
UVFWDLWVGKMPRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(O)O.CC(CO)O.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


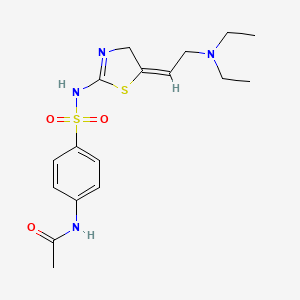
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)
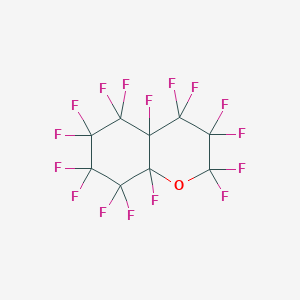


![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)
